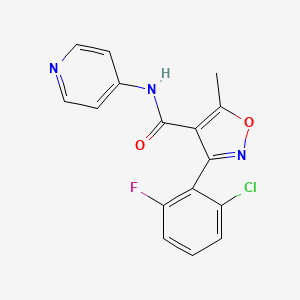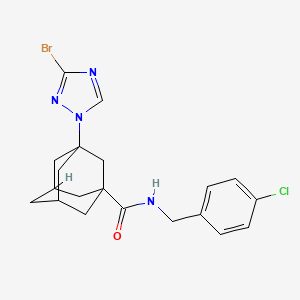![molecular formula C14H14ClN3O3 B4700295 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700295.png)
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in scientific research. This compound has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated and non-toxic at therapeutic doses. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its broad-spectrum activity against bacteria and fungi. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential use as an anticancer agent, either alone or in combination with other drugs. Another direction is to explore its use in agriculture as a fungicide or bactericide. Additionally, further studies are needed to determine its long-term effects on human health and to optimize its use in various applications.
In conclusion, 5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has shown promising results in various scientific research applications. Its broad-spectrum activity against bacteria and fungi, as well as its potential use as an anticancer agent, make it a compound of interest for future studies. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Applications De Recherche Scientifique
5-{[(2-chlorobenzyl)amino]methylene}-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as an antibacterial, antifungal, and anticancer agent. It has also been investigated for its use in organic synthesis and material science. In antibacterial studies, this compound has shown activity against both gram-positive and gram-negative bacteria. In antifungal studies, it has shown activity against various fungi, including Candida albicans. In anticancer studies, it has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyliminomethyl]-1-ethyl-6-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-2-18-13(20)10(12(19)17-14(18)21)8-16-7-9-5-3-4-6-11(9)15/h3-6,8,20H,2,7H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJUIWBGRKPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C=NCC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4700219.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4700226.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4700228.png)
![ethyl 4-methyl-2-[propyl(2-thienylacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4700232.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700236.png)
![N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4700247.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4700258.png)

![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4700265.png)
![4-(2-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4700276.png)

![6-(2-furyl)-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4700287.png)

